

physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-6-fluoro-3-methylbenzoic acid

Cat. No.: B1362234

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Chloro-6-fluoro-3-methylbenzoic Acid**

Introduction

2-Chloro-6-fluoro-3-methylbenzoic acid, with the CAS Number 32890-89-4, is a substituted aromatic carboxylic acid.^{[1][2]} Its structure, featuring chloro, fluoro, and methyl groups on the benzoic acid backbone, makes it a valuable and versatile intermediate in organic synthesis. The specific arrangement of these functional groups—particularly the ortho-positioning of the halogen atoms relative to the carboxylic acid—imparts unique reactivity and properties to the molecule. This guide, intended for researchers and professionals in drug development and chemical synthesis, provides a comprehensive overview of its physicochemical properties, analytical characterization, handling protocols, and applications.

This compound is particularly significant as a pharmaceutical intermediate. It has been identified as a key building block in the synthesis of stearoyl-CoA desaturase 1 (SCD1) inhibitors, which are investigated for the treatment of metabolic diseases such as obesity.^[3] Understanding its core properties is therefore essential for its effective and safe utilization in complex synthetic pathways.

Physicochemical and Structural Data

The fundamental properties of **2-Chloro-6-fluoro-3-methylbenzoic acid** are summarized below. These data are critical for predicting its behavior in various solvents and reaction conditions, as well as for its identification and purification.

Property	Value	Source(s)
CAS Number	32890-89-4	[1] [2]
Molecular Formula	C ₈ H ₆ ClFO ₂	[1] [4] [5]
Molecular Weight	188.59 g/mol	[5]
Monoisotopic Mass	188.00403 Da	[4]
IUPAC Name	2-chloro-6-fluoro-3-methylbenzoic acid	[2] [4]
Synonyms	2-Chloro-6-fluoro-m-toluic acid	[2]
Boiling Point	278.1°C at 760 mmHg	[2]
Appearance	Typically a solid powder or crystalline material	Inferred
Predicted XlogP	2.5	[4]

Spectroscopic Profile and Structural Elucidation

While specific, published spectra for **2-Chloro-6-fluoro-3-methylbenzoic acid** are not readily available in the searched literature, its structure allows for a detailed prediction of its spectral characteristics. The following sections describe the expected signals in Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), based on the analysis of its functional groups and data from analogous substituted benzoic acids.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid.
 - Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield ($\delta > 10\text{-}12$ ppm), due to the acidic nature of the proton. Its chemical shift can be sensitive to solvent and

concentration.

- Aromatic Protons (-ArH): The two protons on the aromatic ring will appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The coupling between them and with the fluorine atom will influence their splitting patterns.
- Methyl Protons (-CH₃): A sharp singlet in the upfield region (δ ~2.0-2.5 ppm).
- ¹³C NMR: The carbon NMR spectrum will provide information on all eight carbon atoms in the molecule.
 - Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear significantly downfield (δ ~165-175 ppm).
 - Aromatic Carbons (-ArC): Six distinct signals are expected in the aromatic region (δ ~110-140 ppm). The carbons directly attached to the electron-withdrawing halogen substituents (C-Cl and C-F) will be particularly affected. The C-F carbon will exhibit a large one-bond coupling constant (¹JCF).
 - Methyl Carbon (-CH₃): A signal in the upfield aliphatic region (δ ~15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by vibrations from the carboxylic acid group and the substituted benzene ring.

- O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.
- C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.
- C-O Stretch / O-H Bend: Absorptions in the 1210-1320 cm⁻¹ and 1300-1440 cm⁻¹ regions.
- Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
- C-Cl and C-F Stretches: Absorptions for C-Cl are typically found in the 600-800 cm⁻¹ region, while the C-F stretch gives a strong band in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

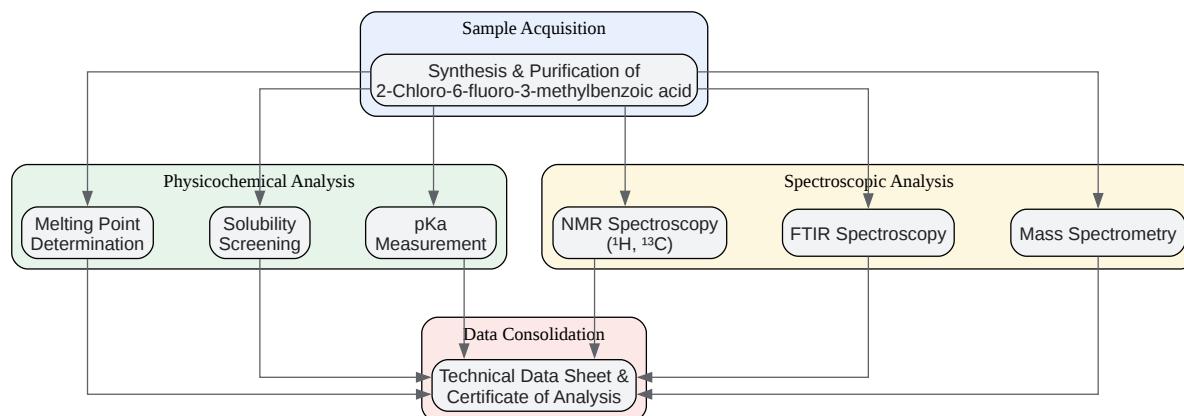
In mass spectrometry, the molecule is expected to show a distinct molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed for the molecular ion (M^+) and any chlorine-containing fragments. The ratio of the M^+ peak to the $M+2$ peak will be approximately 3:1, corresponding to the natural abundance of the ^{35}Cl and ^{37}Cl isotopes.

Experimental Methodologies

The following protocols outline standard procedures for the determination of key physicochemical properties. These methods are designed to ensure accuracy and reproducibility.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental physical property indicative of purity. A sharp melting range suggests a high-purity compound, while a broad range often indicates the presence of impurities. This protocol uses a standard digital melting point apparatus for precise and repeatable measurements.


- **Sample Preparation:** Finely grind a small amount (2-3 mg) of dry **2-Chloro-6-fluoro-3-methylbenzoic acid** into a powder.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
- **Measurement:** Place the capillary tube into the heating block of a digital melting point apparatus.
- **Heating Profile:** Set a rapid heating ramp (10-15 °C/min) for a preliminary measurement. Once an approximate melting range is found, repeat the measurement with a new sample using a slower ramp rate (1-2 °C/min) starting from ~10 °C below the approximate melting point.
- **Data Recording:** Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the difference between these two values.

Protocol 2: NMR Spectroscopic Analysis

Causality: NMR spectroscopy is the most powerful technique for unambiguous structural elucidation of organic molecules. The choice of deuterated solvent is critical; DMSO-d₆ is often used for carboxylic acids as it can solubilize the compound and allows for the observation of the exchangeable acidic proton.

- **Sample Preparation:** Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument should be properly tuned and locked onto the deuterium signal of the solvent.
- **Data Acquisition:** Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (like COSY and HSQC) according to standard instrument parameters.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Spectral Analysis:** Calibrate the chemical shifts using the residual solvent peak as an internal standard. Integrate the ¹H NMR signals and analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecular structure.

Diagram: General Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the characterization of a synthesized chemical compound.

Reactivity, Stability, and Applications

Chemical Reactivity

The reactivity of **2-Chloro-6-fluoro-3-methylbenzoic acid** is primarily dictated by the carboxylic acid group and the substituted aromatic ring.

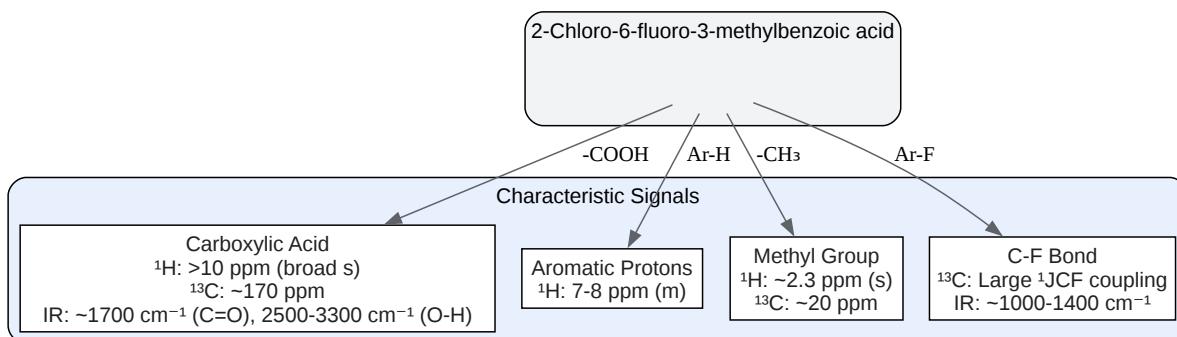
- **Carboxylic Acid Reactions:** The -COOH group can undergo standard reactions such as esterification, amidation, and conversion to an acid chloride. For instance, its role in forming amide bonds is crucial for its use in synthesizing larger pharmaceutical molecules.[9]
- **Aromatic Ring Substitution:** The electron-withdrawing nature of the chloro, fluoro, and carboxyl groups deactivates the ring towards electrophilic aromatic substitution. However, the directing effects of the substituents would influence the position of any incoming group.

- Use in Synthesis: It serves as a vital intermediate. One documented application involves a reaction with phthalimide in glycerol dimethyl ether, highlighting its utility as a building block in multi-step syntheses.[3]

Stability and Storage

As with most benzoic acid derivatives, **2-Chloro-6-fluoro-3-methylbenzoic acid** is a stable solid under standard laboratory conditions.

- Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place to prevent moisture absorption and degradation.[10]
- Incompatibilities: Avoid strong oxidizing agents and strong bases.


Safety and Handling

Handling this compound requires adherence to standard laboratory safety practices to minimize exposure and risk. The information provided is based on safety data for closely related halogenated benzoic acids.[10]

- Hazard Classification: While specific GHS classifications for this exact compound are not detailed in the search results, related compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166).[10]
 - Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin contact. [10]
 - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.[10]
- First Aid Measures:

- Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention. [10]
- Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice.[10]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. [10]
- Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Diagram: Key Structural Features for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem-casts.com [chem-casts.com]
- 2. bocsci.com [bocsci.com]
- 3. Page loading... [wap.guidechem.com]
- 4. PubChemLite - 2-chloro-6-fluoro-3-methylbenzoic acid (C8H6ClFO2) [pubchemlite.lcsb.uni.lu]
- 5. rdchemicals.com [rdchemicals.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. bmse000332 2-Chlorobenzoic Acid at BMRB [bmrbi.io]
- 9. nbinno.com [nbino.com]
- 10. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [physicochemical properties of 2-Chloro-6-fluoro-3-methylbenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1362234#physicochemical-properties-of-2-chloro-6-fluoro-3-methylbenzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com